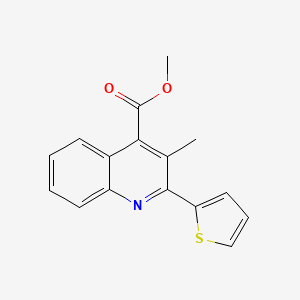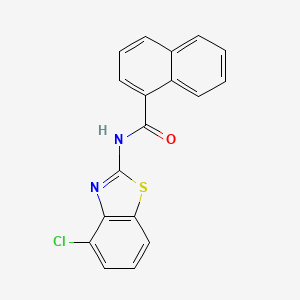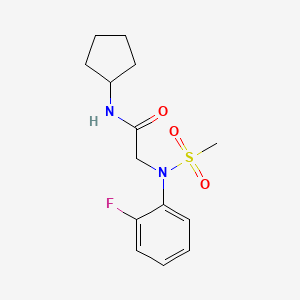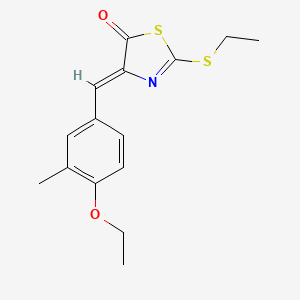
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in neuroscience and pharmacology. CPP is a derivative of piperazine, a heterocyclic compound commonly used in the synthesis of various drugs. CPP is a thioamide, which means that it contains a sulfur atom bonded to a carbon atom in its chemical structure.
作用机制
The mechanism of action of N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide involves its interaction with various neurotransmitter systems in the brain. As an NMDA receptor antagonist, N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide blocks the binding of glutamate to the receptor, thereby preventing the influx of calcium ions into the neuron. This reduces the excitability of the neuron and can lead to a decrease in synaptic plasticity and memory formation. As a dopamine and noradrenaline uptake inhibitor, N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide increases the levels of these neurotransmitters in the synaptic cleft, which can lead to increased activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide are complex and depend on the dose and route of administration. In general, N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has been shown to induce changes in behavior and cognition in animal models. It has been shown to impair learning and memory in rats, and to induce hyperactivity and stereotypy in mice. N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has also been shown to induce changes in brain metabolism and blood flow, which may be related to its effects on neurotransmitter systems.
实验室实验的优点和局限性
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on neurotransmitter systems are well-characterized. However, there are also several limitations to its use. N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has a relatively short half-life in the body, which can make it difficult to administer in certain experiments. It is also highly lipophilic, which can lead to non-specific binding to cell membranes and other structures.
未来方向
There are several future directions for research on N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the study of the long-term effects of N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide on behavior and cognition, as well as its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, there is interest in the development of new synthetic methods for N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide that can improve its yield and purity.
合成方法
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide can be synthesized through a multistep process that involves the reaction of piperazine with cyclopentanone and phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate compound, which is then treated with hydrochloric acid to yield N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide. The overall yield of the synthesis method is approximately 50%, and the purity of the final product can be improved through recrystallization.
科学研究应用
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has also been shown to block the uptake of dopamine and noradrenaline, two neurotransmitters that are involved in the regulation of mood and behavior.
属性
IUPAC Name |
N-cyclopentyl-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c20-16(17-14-6-4-5-7-14)19-12-10-18(11-13-19)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPYPBGDWRFLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-phenylpiperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)

![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)



![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)

